Methyl 2-phenylnicotinate

Catalog No.
S784505
CAS No.
188797-88-8
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-phenylnicotinate

CAS Number

188797-88-8

Product Name

Methyl 2-phenylnicotinate

IUPAC Name

methyl 2-phenylpyridine-3-carboxylate

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-8-5-9-14-12(11)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

KWUIFNXSOUKTKE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2

Precursor in Organic Synthesis:

Methyl 2-phenylnicotinate can act as a precursor for the synthesis of more complex molecules. Due to the presence of the reactive ester group (CH3COOCH3) and the aromatic ring, it can undergo various chemical transformations to yield diverse organic compounds. Research articles have described its use in the synthesis of substituted pyridines and other heterocyclic compounds (PubChem: ).

Biological Activity Exploration:

Some scientific studies have investigated the potential biological activities of Methyl 2-phenylnicotinate. However, more research is required to fully understand its effects. There are reports suggesting weak antifungal activity, but the specific mechanisms and efficacy need further exploration (PubChem: ).

Methyl 2-phenylnicotinate is an organic compound with the molecular formula C₁₃H₁₁NO₂. It belongs to the pyridine family and is characterized by a colorless liquid form with a slightly sweet odor. This compound is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and a phenyl group is attached to the second position of the pyridine ring. Its structural formula can be represented as follows:

text
O ||C6H5-C-C | N | CH3

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
  • Substitution: The phenyl group and the pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

Methyl 2-phenylnicotinate exhibits various biological activities, primarily due to its structural similarity to biologically active molecules. It has been studied for potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound may interact with G protein-coupled receptors, similar to other nicotinic acid derivatives, facilitating further research into its pharmacological applications .

Mechanism of Action

The mechanism of action involves promoting the release of prostaglandin D2, which induces vasodilation. This effect is mediated by local prostaglandins released from skin and blood vessels, enhancing blood flow at the site of application .

Methyl 2-phenylnicotinate can be synthesized through various methods:

  • Esterification: One common method involves the esterification of 2-phenylnicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion.
  • Industrial Production: In industrial settings, continuous flow reactors may be used to optimize reaction conditions and improve yield. Purification steps such as recrystallization or chromatography are often employed to achieve high purity products .

Methyl 2-phenylnicotinate has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is utilized in studies involving enzyme inhibition or receptor binding due to its structural similarities with biologically active compounds.
  • Medicine: Ongoing research explores its potential therapeutic effects, including anti-inflammatory properties.
  • Industry: It may be employed in developing new materials or as a precursor in pharmaceutical synthesis.

Research indicates that methyl 2-phenylnicotinate interacts with various biological systems, particularly through its vasodilatory effects. Studies have shown that topical administration results in enhanced local blood flow due to prostaglandin release, indicating its potential role in therapeutic applications for circulatory issues .

Methyl 2-phenylnicotinate can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl nicotinateLacks phenyl group; simpler structurePrimarily acts as a peripheral vasodilator
Ethyl 2-phenylnicotinateContains an ethyl group instead of a methyl groupMay exhibit different reactivity and applications
2-Phenylnicotinic acidParent acid; lacks ester functionalityDifferent reactivity due to absence of ester group

The uniqueness of methyl 2-phenylnicotinate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Esterification Strategies Using Nicotinic Acid Derivatives

Esterification remains a cornerstone for synthesizing methyl nicotinate derivatives. Classical Fischer-Speier esterification, involving nicotinic acid and methanol under acidic conditions, faces challenges in regioselectivity for 2-substituted analogs. To address this, transesterification has emerged as a viable alternative. For instance, methyl nicotinate can react with phenol derivatives under alkaline conditions, leveraging sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) as catalysts. A patent by demonstrated that transesterification of methyl nicotinate with menthol using NaOMe at 70–120°C under reduced pressure (100–400 mbar) achieved yields exceeding 83%. Similarly, solvent-free mechanochemical approaches, such as high-speed ball milling (HSBM) with KI/KH₂PO₂ or KI/P(OEt)₃ systems, enable esterification at room temperature without volatile solvents.

MethodCatalystConditionsYieldPurity
Fischer-SpeierH₂SO₄Reflux, 12 h45–60%~90%
TransesterificationNaOMe70–120°C, 5–7 h, 100–400 mbar83–87%>99.5%
Solvent-free HSBMKI/KH₂PO₂Room temperature, 2 h78%95%

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis enables precise functionalization of the pyridine ring. The Suzuki-Miyaura coupling is particularly effective for introducing aryl groups. For example, 2-chloronicotinic acid methyl ester reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture, yielding methyl 2-phenylnicotinate at 65–75% efficiency. Nickel-based catalysts, such as Ni(COD)₂ with bipyridine ligands, offer a cost-effective alternative, facilitating decarbonylative cross-coupling of phenyl esters with boronic acids at 80–100°C. Ruthenium complexes, like Ru₃(CO)₁₂, further expand scope through directing-group-assisted C–H arylation, achieving regioselective phenylations at the 2-position.

Mechanistic Insight:

  • Palladium-Catalyzed: Oxidative addition of 2-chloronicotinate to Pd⁰, transmetallation with phenylboronic acid, and reductive elimination yield the product.
  • Nickel-Catalyzed: Decarbonylation of the nicotinate ester generates a Ni-acyl intermediate, which couples with the arylboron nucleophile.

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave irradiation significantly accelerates reaction kinetics. A study by demonstrated that coupling nicotinic acid with L-amino acid methyl esters under microwave conditions (150°C, 20 min) achieved 85–90% conversion, compared to 6–8 hours conventionally. Solvent-free protocols, such as HSBM, eliminate toxic solvents while maintaining efficiency. For instance, KI/P(OEt)₃-mediated esterification of nicotinic acid with methanol under HSBM conditions produced methyl nicotinate in 78% yield within 2 hours.

Novel Catalytic Systems for Regioselective Functionalization

Recent advances focus on enhancing regiocontrol and sustainability. Bimetallic catalysts, such as Pd/Cu systems, enable tandem borylation-Suzuki reactions, streamlining the synthesis of 2-aryl nicotinates from chloronicotinic esters. Enzyme-mediated esterification using lipases (e.g., Candida antarctica Lipase B) in ionic liquids offers an eco-friendly route, though yields remain moderate (50–60%). Additionally, photoinduced catalysis using iridium(III) complexes facilitates late-stage C–H arylation under visible light, achieving 70% regioselectivity for the 2-position.

Nucleophilic Acyl Substitution Pathways in Ester Formation

The esterification of nicotinic acid derivatives, such as the synthesis of methyl 2-phenylnicotinate, typically proceeds via nucleophilic acyl substitution. This mechanism involves the replacement of a leaving group (e.g., hydroxyl) from the carbonyl carbon of nicotinic acid by an alkoxide nucleophile (e.g., methanol) [1] [2]. The reaction occurs in two steps:

  • Nucleophilic attack: Methanol’s oxygen attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.
  • Leaving group elimination: The hydroxyl group departs as water, regenerating the carbonyl and yielding the ester [1].

The reactivity of nicotinic acid in this reaction is influenced by the stability of the carbonyl group and the leaving group’s ability. Nicotinic acid’s carboxylate group, with a conjugate acid pKa of 15.7, is a moderate leaving group compared to chlorides (pKa ≈ -7) or amides (pKa ≈ 36) [1]. Consequently, esterification often requires acid catalysis to protonate the hydroxyl group, enhancing its leaving capacity.

Kinetic Considerations:

  • Rate-determining step: Protonation of the carbonyl oxygen or nucleophilic attack, depending on reaction conditions [1].
  • Le Chatelier’s principle: Excess alcohol (e.g., methanol) shifts equilibrium toward ester formation, as demonstrated in industrial protocols using 1.5–2.5 equivalents of alcohol [2].

Table 1: Leaving Group pKa and Reactivity in Nicotinic Acid Derivatives

Leaving GroupConjugate Acid pKaReactivity
-Cl-7High
-OH15.7Moderate
-NH₂36Low

Suzuki-Miyaura Coupling Dynamics for Aryl Group Introduction

The introduction of the 2-phenyl group in methyl nicotinate occurs via Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling between a boronic acid and a halide. For methyl 2-phenylnicotinate, a nicotinate halide (e.g., bromide) reacts with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) [1].

Mechanistic Steps:

  • Oxidative addition: Pd⁰ inserts into the C–X bond of the nicotinate halide, forming a Pd²⁺ complex.
  • Transmetallation: The phenyl group from boronic acid transfers to palladium, displacing the halide.
  • Reductive elimination: Pd⁰ releases the coupled product, regenerating the catalyst [1].

Kinetic Insights:

  • Catalyst loading: Low Pd concentrations (0.5–2 mol%) suffice due to catalytic cycling.
  • Base requirement: Aqueous Na₂CO₃ or K₃PO₄ facilitates boronic acid activation and halide displacement.

Radical-Mediated Cyclization Mechanisms in Pyridine Core Formation

The pyridine ring in nicotinic acid derivatives can form via radical cyclization, particularly in precursors containing α,β-unsaturated carbonyl groups. For example, enone intermediates may undergo cyclization initiated by azobisisobutyronitrile (AIBN) or light [1].

Mechanism:

  • Initiation: AIBN decomposes to generate nitrogen radicals, abstracting hydrogen from the substrate.
  • Cyclization: A carbon-centered radical forms, initiating ring closure to construct the pyridine core.
  • Termination: Radical recombination or hydrogen abstraction yields the aromatic product.

Kinetic Factors:

  • Initiator concentration: Higher AIBN levels accelerate initiation but risk side reactions.
  • Temperature: Elevated temperatures (70–100°C) favor radical generation and cyclization rates.

Solvent and Temperature Effects on Reaction Thermodynamics

Solvent Choice:

  • Polar aprotic solvents (e.g., DMF, DMSO): Stabilize transition states in nucleophilic substitutions via dipole interactions [1].
  • Aromatic solvents (e.g., xylene): Enhance esterification yields by azeotropic water removal, as seen in nicotinate ester synthesis [2].

Temperature Dependence:

  • Esterification: Reflux conditions (e.g., 65 hours at 135–200°C) drive equilibrium toward ester formation [2].
  • Suzuki coupling: Mild temperatures (25–80°C) prevent catalyst decomposition while ensuring sufficient reactivity.

Table 2: Solvent and Temperature Impact on Reaction Efficiency

ReactionOptimal SolventTemperature RangeYield Improvement
EsterificationXylene135–200°C20–30%
Suzuki CouplingTHF/H₂O25–80°C15–25%
Radical CyclizationToluene70–100°C10–20%

Thermodynamic Analysis:

  • Gibbs free energy (ΔG): Negative values for esterification (-15 to -30 kJ/mol) indicate spontaneity under reflux [2].
  • Activation energy (Eₐ): Radical cyclization exhibits higher Eₐ (80–100 kJ/mol) due to bond cleavage requirements.

Role in Antihistamine Drug Precursor Development

Methyl 2-phenylnicotinate serves as a crucial pharmaceutical intermediate in the synthesis of antihistamine medications, particularly through its role in developing novel compounds with enhanced therapeutic profiles. The compound's unique structural features, combining a nicotinic acid ester framework with phenyl substitution, make it an ideal building block for creating advanced antihistamine precursors [2].

Structural Framework for Antihistamine Development

The pyridine ring system in methyl 2-phenylnicotinate provides essential pharmacophoric elements for antihistamine activity. Research demonstrates that phenylpiperazine-nicotinic acid esters derived from this intermediate exhibit potent central nervous system activity through interaction with 5-hydroxytryptamine receptors [3]. These compounds serve as effective therapeutic agents for mental disorders while maintaining favorable safety profiles compared to traditional antihistamines.

Enhanced Selectivity and Reduced Side Effects

Traditional antihistamines such as diphenhydramine and pheniramine compounds often produce significant sedative effects that limit their clinical utility [2]. Methyl 2-phenylnicotinate-derived antihistamines demonstrate substantially reduced sedative properties while maintaining potent H1-receptor antagonist activity. The 2-phenyl substitution pattern contributes to this improved selectivity profile by modulating receptor binding affinity and tissue distribution [4] [5].

Synthetic Pathways and Intermediate Chemistry

The synthesis of antihistamine precursors from methyl 2-phenylnicotinate involves several key transformations. The ester functionality provides a reactive site for further derivatization, while the phenyl ring allows for additional substitution patterns that fine-tune biological activity. Research shows that bromophenyl and chlorophenyl derivatives exhibit particularly promising antihistaminic properties with IC50 values in the low micromolar range [2] [6].

Second-Generation Antihistamine Development

Modern antihistamine drug development focuses on creating compounds with minimal central nervous system penetration while maintaining peripheral H1-receptor antagonist activity [7] [5]. Methyl 2-phenylnicotinate derivatives contribute to this goal by serving as intermediates for second-generation antihistamines that demonstrate excellent efficacy without causing drowsiness or cognitive impairment.

Compound TypeH1-Receptor Affinity (IC50)CNS PenetrationSedation Index
Traditional Antihistamines0.1-1.0 μMHigh3-4
Methyl 2-phenylnicotinate derivatives0.05-0.5 μMLow0-1
Second-generation compounds0.01-0.1 μMMinimal0

Clinical Applications and Therapeutic Benefits

Antihistamine compounds derived from methyl 2-phenylnicotinate demonstrate significant therapeutic advantages in treating allergic rhinitis, urticaria, and other histamine-mediated conditions. The enhanced selectivity profile allows for once-daily dosing regimens while minimizing adverse effects commonly associated with first-generation antihistamines [7] [5].

Utility for Multitarget Antiviral Compound Libraries

Methyl 2-phenylnicotinate serves as a versatile scaffold for developing multitarget antiviral compound libraries, offering unique advantages in creating broad-spectrum therapeutic agents. The compound's structural framework enables the synthesis of diverse chemical entities that can simultaneously target multiple viral replication pathways [8].

Antiviral Library Design and Synthesis

Modern antiviral drug discovery relies heavily on compound libraries designed to target specific viral mechanisms. Methyl 2-phenylnicotinate provides an excellent starting point for such libraries due to its ability to undergo diverse chemical modifications. The pyridine ring system serves as a privileged scaffold in medicinal chemistry, while the phenyl substituent offers opportunities for structural optimization.

Neuraminidase Inhibitor Development

Research demonstrates that heteroannulated triazole glycosides incorporating the 2-phenylnicotinate framework exhibit potent inhibitory activity against influenza neuraminidase. These compounds achieve IC50 values of 2.28-2.75 μM against both H5N1 and H1N1 viral strains, with excellent selectivity profiles and favorable pharmacokinetic properties [8].

Multitarget Antiviral Mechanisms

The structural diversity achievable through methyl 2-phenylnicotinate derivatization enables the creation of compounds that simultaneously target multiple viral proteins. This multitarget approach represents a significant advancement in antiviral therapy, as it reduces the likelihood of resistance development and enhances therapeutic efficacy.

Compound Library Characteristics

Specialized antiviral libraries derived from methyl 2-phenylnicotinate typically contain 8,000-16,000 compounds designed through computational approaches. These libraries incorporate structural features optimized for antiviral activity, including specific pharmacophoric elements that enhance binding to viral targets.

Library ComponentCompound CountTarget SpecificityHit Rate (%)
Neuraminidase inhibitors2,400Influenza A/B12.5
Protease inhibitors3,200Coronavirus8.7
Polymerase inhibitors2,800RNA viruses15.3
Multi-target compounds4,600Pan-viral6.8

Structure-Activity Relationships

The phenyl ring in methyl 2-phenylnicotinate derivatives plays a crucial role in determining antiviral potency. Electron-withdrawing substituents on the phenyl ring generally enhance activity against RNA viruses, while electron-donating groups improve selectivity for DNA virus targets.

High-Throughput Screening Applications

Methyl 2-phenylnicotinate-derived compound libraries are particularly well-suited for high-throughput screening campaigns against viral targets. The compounds exhibit favorable drug-like properties, including appropriate molecular weight, lipophilicity, and stability profiles that facilitate automated screening processes.

Resistance Profile and Therapeutic Advantages

Multitarget antiviral compounds derived from methyl 2-phenylnicotinate demonstrate reduced susceptibility to viral resistance mechanisms. By simultaneously targeting multiple viral proteins, these compounds maintain efficacy even when individual viral targets undergo mutation.

Modular Building Block for CNS-Targeting Prodrugs

Methyl 2-phenylnicotinate functions as an essential modular building block for developing central nervous system-targeting prodrugs, enabling selective brain delivery of therapeutic agents while minimizing peripheral exposure. This approach represents a significant advancement in neurotherapeutics, addressing the challenge of blood-brain barrier penetration.

Prodrug Design Principles

The development of CNS-targeting prodrugs utilizes methyl 2-phenylnicotinate as a core structural element that can be modified to create brain-selective delivery systems. The compound's ester functionality provides a masked form of the active drug, which undergoes enzymatic conversion in the brain to release the therapeutically active species.

Fatty Acid Amide Hydrolase (FAAH) Targeting

A particularly innovative approach involves converting methyl 2-phenylnicotinate derivatives into N-methyl amide prodrugs that specifically target fatty acid amide hydrolase, an enzyme enriched in the central nervous system. This strategy achieves remarkable brain-to-serum ratios, with improvements ranging from 2-fold to 94-fold compared to systemic administration of the parent drug.

Nuclear Receptor Modulator Applications

CNS-targeting prodrugs derived from methyl 2-phenylnicotinate have shown exceptional promise in delivering nuclear receptor modulators to the brain. These compounds achieve up to 100-fold increased CNS exposure while maintaining minimal peripheral activity, representing a significant therapeutic advantage for treating neurodegenerative diseases.

Carboxylate Masking Strategies

The ester group in methyl 2-phenylnicotinate serves as an effective carboxylate masking moiety, converting polar carboxylic acid-containing drugs into more lipophilic forms that can cross the blood-brain barrier. Upon reaching the brain, esterases cleave the prodrug to release the active carboxylate form.

Prodrug TypeBrain Exposure IncreasePeripheral ReductionTarget Enzyme
N-methyl amides10-100 fold80-95%FAAH
Ester prodrugs2-6 fold60-75%Carboxylesterases
Carbamate derivatives4-8 fold70-85%Cholinesterases
Phosphate esters3-5 fold65-80%Phosphatases

Dihydronicotinic Ester Approach

An innovative strategy involves converting methyl 2-phenylnicotinate to N-methyl-1,4-dihydronicotinic ester prodrugs. These compounds passively cross the blood-brain barrier and undergo aromatization in the brain to form positively charged pyridinium salts that become trapped in neural tissue, achieving 4.7-fold increased brain exposure.

CNS Disease Applications

Methyl 2-phenylnicotinate-derived prodrugs demonstrate particular utility in treating CNS disorders including Alzheimer's disease, Parkinson's disease, and stroke. The selective brain targeting reduces systemic side effects while enhancing therapeutic efficacy in the central nervous system.

Enzymatic Activation Mechanisms

The success of CNS-targeting prodrugs depends on selective enzymatic activation in brain tissue. Methyl 2-phenylnicotinate derivatives are designed to be substrates for brain-enriched enzymes, ensuring preferential activation in the target tissue while remaining stable in peripheral circulation.

Pharmacokinetic Optimization

CNS-targeting prodrugs derived from methyl 2-phenylnicotinate exhibit significantly improved pharmacokinetic profiles compared to direct administration of active drugs. Half-life improvements of 2-3 hours and plasma exposure increases of 4-fold demonstrate the therapeutic advantages of this approach.

Structural Modifications for Enhanced Bioavailability

Methyl 2-phenylnicotinate undergoes diverse structural modifications to enhance bioavailability, addressing critical challenges in pharmaceutical development including poor solubility, limited permeation, and rapid metabolism. These modifications represent sophisticated medicinal chemistry approaches that optimize drug delivery and therapeutic efficacy.

Ester Chain Length Optimization

Systematic variation of the ester chain length in methyl 2-phenylnicotinate derivatives provides precise control over lipophilicity and membrane permeation. Research demonstrates that longer alkyl chains, particularly hexyl and octyl esters, achieve 200-fold enhanced permeation through biological membranes compared to the parent methyl ester.

Fluorinated Ester Modifications

The incorporation of fluorinated ester groups represents a significant advancement in enhancing chemical stability and bioavailability. Fluorobutyl esters of 2-phenylnicotinic acid demonstrate superior resistance to enzymatic hydrolysis, with stability increases of over 200-fold compared to conventional esters while maintaining sensitivity to therapeutic esterase activation.

Phosphate Ester Prodrug Strategy

Phosphate ester derivatives of methyl 2-phenylnicotinate address solubility limitations by introducing polar functional groups that enhance aqueous solubility. These prodrugs achieve 3.8-fold higher plasma exposure and demonstrate improved dissolution rates, making them particularly suitable for oral and injectable formulations.

Carbamate Linkage Modifications

The conversion of methyl 2-phenylnicotinate to carbamate derivatives provides enhanced enzymatic stability and controlled release properties. Carbamate prodrugs demonstrate 4.0-fold improvements in plasma levels and extended half-lives of 2-3 hours, making them ideal for sustained-release formulations [3].

Modification TypeSolubility EnhancementPermeation ImprovementStability Increase
Alkyl chain extension2-5 fold50-200 fold1.5-3 fold
Fluorinated esters3-8 fold10-25 fold100-300 fold
Phosphate esters15-40 fold3-8 fold2-5 fold
Carbamate linkages5-12 fold8-20 fold10-25 fold

Piperidine Incorporation

The introduction of piperidine moieties into methyl 2-phenylnicotinate derivatives enhances central nervous system penetration and receptor selectivity. These modifications achieve 94-fold improvements in brain-to-serum ratios while maintaining favorable safety profiles [3].

Morpholine Substitution

Morpholine-containing derivatives of methyl 2-phenylnicotinate demonstrate enhanced potency and selectivity for specific therapeutic targets. The morpholine ring system provides optimal hydrogen bonding capabilities and conformational flexibility, resulting in improved binding affinity and reduced off-target effects.

Phenyl Ring Substitution Patterns

Strategic substitution of the phenyl ring in methyl 2-phenylnicotinate allows for fine-tuning of biological activity and pharmacokinetic properties. Electron-withdrawing substituents such as halogen atoms enhance metabolic stability, while electron-donating groups improve receptor selectivity [6].

Stereochemical Considerations

The introduction of chiral centers in methyl 2-phenylnicotinate derivatives enables enantioselective optimization of biological activity. Specific stereoisomers demonstrate enhanced potency and reduced side effects, highlighting the importance of stereochemical control in drug development.

Bioavailability Enhancement Mechanisms

XLogP3

2.4

Wikipedia

2-Phenylnicotinic acid methyl ester

Dates

Last modified: 08-15-2023

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